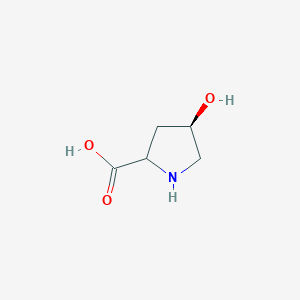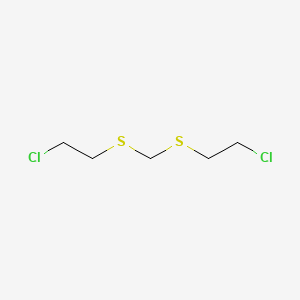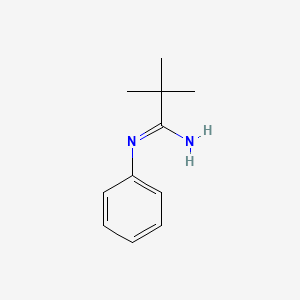![molecular formula C14H10F2N2S B14111859 2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14111859.png)
2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzimidazole core substituted with a 3,4-difluorophenylmethylsulfanyl group, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole typically involves the reaction of 3,4-difluorobenzyl chloride with benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole
- (2,4-difluorophenyl)[3-(methylsulfanyl)phenyl]methanone
- 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both fluorine and sulfur atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C14H10F2N2S |
|---|---|
分子量 |
276.31 g/mol |
IUPAC名 |
2-[(3,4-difluorophenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C14H10F2N2S/c15-10-6-5-9(7-11(10)16)8-19-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18) |
InChIキー |
SJGQDELBODJGCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-(4-butoxyphenyl)-2-(2-chloro-6-fluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14111796.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14111807.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14111813.png)
![N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14111814.png)



![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14111830.png)


![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111860.png)

